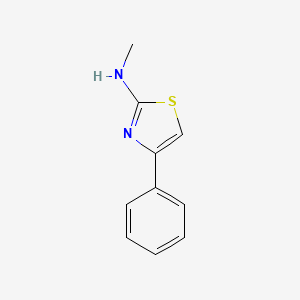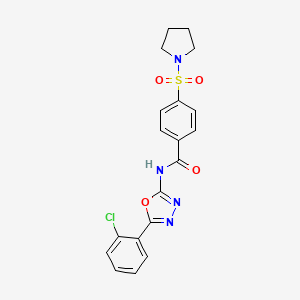
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important for immune cell function. CP-690,550 has been studied for its potential use in treating a variety of immune-mediated diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide inhibits JAK3 activity by binding to the ATP-binding site of the kinase domain. This prevents JAK3 from phosphorylating its downstream targets, including signal transducer and activator of transcription (STAT) proteins. Without JAK3 activity, cytokine signaling pathways are disrupted, leading to reduced inflammation and immune cell activation.
Biochemical and Physiological Effects:
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to reduce inflammation and improve disease symptoms in animal models and clinical trials. The compound has also been shown to decrease the number of activated T cells and B cells in the blood of patients with rheumatoid arthritis. N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has a half-life of approximately 8 hours and is metabolized by the liver.
実験室実験の利点と制限
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a potent and selective inhibitor of JAK3, making it a useful tool for studying cytokine signaling pathways in immune cells. However, the compound has limitations in terms of its selectivity for JAK3 over other JAK family members and other kinases. Additionally, N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to have off-target effects on other cellular processes, such as cell proliferation and differentiation.
将来の方向性
Future research on N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide could focus on developing more selective JAK3 inhibitors with fewer off-target effects. Additionally, the compound could be studied for its potential use in treating other immune-mediated diseases, such as multiple sclerosis and lupus. Further research could also investigate the long-term safety and efficacy of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in clinical trials.
合成法
The synthesis of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been described in the literature. The compound is prepared by reacting 2-chlorobenzoyl chloride with 5-amino-1,3,4-oxadiazole in the presence of a base to form the intermediate 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine. This intermediate is then reacted with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid in the presence of a coupling agent to form N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide.
科学的研究の応用
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been extensively studied in preclinical and clinical trials for its potential use in treating immune-mediated diseases. In vitro studies have shown that N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide inhibits JAK3 activity and downstream cytokine signaling pathways in immune cells. In vivo studies in animal models of rheumatoid arthritis and psoriasis have demonstrated that N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can reduce inflammation and improve disease symptoms. Clinical trials have shown that N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is effective in treating rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
特性
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4S/c20-16-6-2-1-5-15(16)18-22-23-19(28-18)21-17(25)13-7-9-14(10-8-13)29(26,27)24-11-3-4-12-24/h1-2,5-10H,3-4,11-12H2,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBOQTUERRDMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

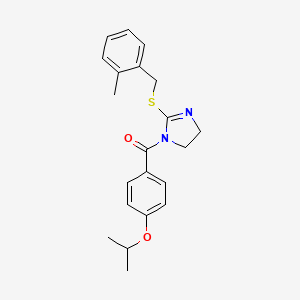
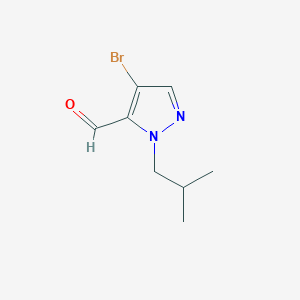
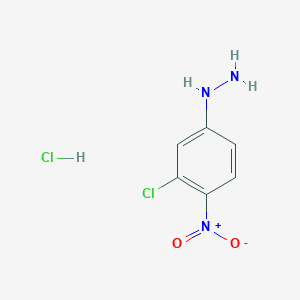
![2-tert-butyl-1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2789213.png)
![2-((4-Chlorophenyl)sulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2789215.png)
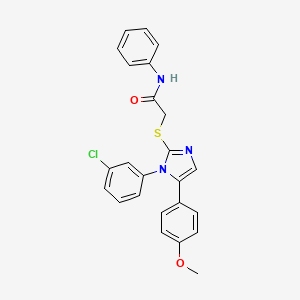
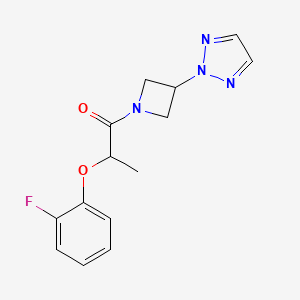

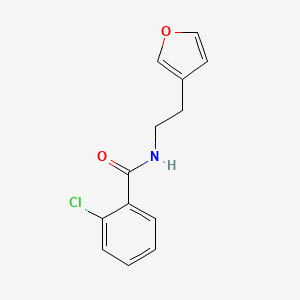
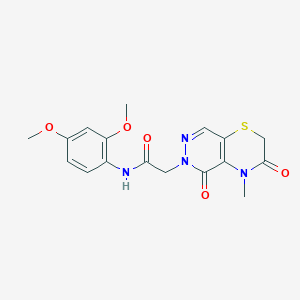
![6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide](/img/structure/B2789226.png)

![3-(2-Fluorophenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2789228.png)
